![molecular formula C26H44O8 B14335297 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid CAS No. 100330-71-0](/img/structure/B14335297.png)
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid is a complex organic compound characterized by its extensive ethoxy chain and a phenoxy group substituted with a 2-methylheptan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid typically involves multiple steps, starting from the base phenol compound. The phenol is first alkylated with 2-methylheptan-2-yl bromide in the presence of a strong base such as potassium carbonate. This is followed by successive ethoxylation reactions using ethylene oxide under controlled conditions to extend the ethoxy chain. Finally, the acetic acid group is introduced through a carboxylation reaction using chloroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the ethoxylation steps and advanced purification techniques such as distillation and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced to form a cyclohexanol derivative.
Substitution: The acetic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Oxidation: Formation of ethoxy chain aldehydes or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various esters depending on the alcohol used.
Applications De Recherche Scientifique
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Industry: Used in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism by which 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid exerts its effects is largely dependent on its structure. The phenoxy group can interact with various molecular targets, while the ethoxy chains provide solubility and amphiphilic properties. This allows the compound to interact with lipid membranes and potentially disrupt or stabilize them, making it useful in drug delivery and membrane studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylheptane: A simpler hydrocarbon with a similar alkyl chain but lacking the phenoxy and ethoxy groups.
2-Methyl-4-heptanone: Contains a ketone group instead of the phenoxy and ethoxy chains.
2-Heptanol, 2-methyl-: An alcohol with a similar alkyl chain but different functional groups.
Uniqueness
What sets 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid apart is its extensive ethoxy chain and the presence of both a phenoxy group and an acetic acid group. This combination of functional groups provides unique properties such as amphiphilicity and the ability to form micelles, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
100330-71-0 |
|---|---|
Formule moléculaire |
C26H44O8 |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C26H44O8/c1-4-5-6-11-26(2,3)23-7-9-24(10-8-23)34-21-20-32-17-16-30-13-12-29-14-15-31-18-19-33-22-25(27)28/h7-10H,4-6,11-22H2,1-3H3,(H,27,28) |
Clé InChI |
OXKCQUJHUWCTJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
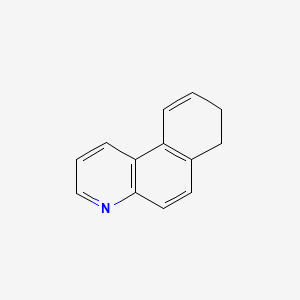
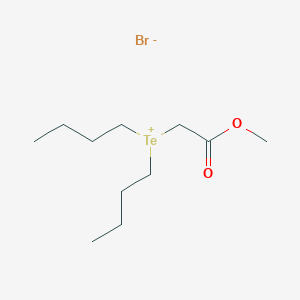

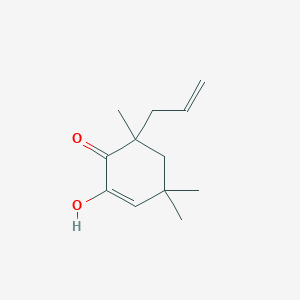

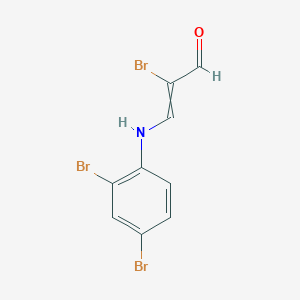

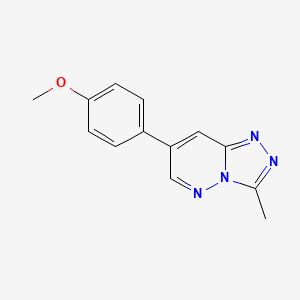
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)

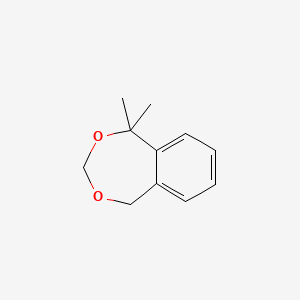
![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)

